

Solubility Profile of Isosorbide-2-mononitrate-13C6: A Technical Guide

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Compound of Interest

Compound Name: *Isosorbide-2-mononitrate-13C6*

Cat. No.: *B12391928*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Isosorbide-2-mononitrate-13C6**. While specific quantitative solubility data for the isotopically labeled compound is not extensively available in public literature, the solubility is expected to be nearly identical to its unlabeled counterpart, Isosorbide-2-mononitrate. This document compiles and presents the available qualitative and quantitative solubility data for Isosorbide Mononitrate and related compounds to serve as a robust reference for research and development activities.

Introduction to Isosorbide-2-mononitrate-13C6

Isosorbide-2-mononitrate is an organic nitrate and the major active metabolite of isosorbide dinitrate. It is a vasodilator used primarily for the prevention of angina pectoris. The 13C6 isotopically labeled version, **Isosorbide-2-mononitrate-13C6**, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding its solubility in various solvents is critical for the development of analytical methods, formulation design, and in vitro experimental setups.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation possibilities. The following table summarizes the available

solubility information for Isosorbide Mononitrate in various solvents. It is important to note that terms like "freely soluble" and "soluble" are qualitative descriptors from pharmacopeial sources.

Solvent	Isosorbide-2-mononitrate / Isosorbide Mononitrate	Isosorbide
Water	Freely Soluble[1][2]	Very Soluble[3]
Quantitative (Isosorbide-5-mononitrate): 57.0 g/L[4]		
Methanol	Soluble[1]	Very Soluble[3]
Ethanol (96%)	Freely Soluble[1][5]	Freely Soluble (95%)[3]
Quantitative: ~30 mg/mL[6]		
Acetone	Freely Soluble[1][5]	
Methylene Chloride (DCM)	Freely Soluble[1]	
Soluble[7]		
High Solubility[8]		
Chloroform	Soluble[1][2]	
Dimethyl Sulfoxide (DMSO)	Soluble[7]	Quantitative: ~30 mg/mL[6]
Quantitative: 38 mg/mL[9]		
Dimethylformamide (DMF)	Soluble[7]	Quantitative: ~30 mg/mL[6]
Ethyl Acetate	Freely Soluble[2]	
Toluene	Slightly Soluble[2]	
Hexane	Almost Insoluble[1]	
PBS (pH 7.2)	Quantitative: ~10 mg/mL[6]	

Experimental Protocol for Solubility Determination

The following outlines a general experimental workflow for determining the equilibrium solubility of **Isosorbide-2-mononitrate-13C6**, based on the widely accepted shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Materials and Equipment

- **Isosorbide-2-mononitrate-13C6**
- Selected solvents (analytical grade)
- Orbital shaker with temperature control
- Calibrated balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- High-Performance Liquid Chromatograph (HPLC) with UV detector or a UV-Vis Spectrophotometer
- Vials for sample collection

Procedure

- **Preparation of Saturated Solution:** Add an excess amount of **Isosorbide-2-mononitrate-13C6** to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a suitable syringe filter to remove any undissolved particles.

- Quantification: Analyze the concentration of the dissolved **Isosorbide-2-mononitrate-13C6** in the filtrate using a validated analytical method.

Analytical Methods

A reversed-phase HPLC method is suitable for the quantification of Isosorbide Mononitrate.

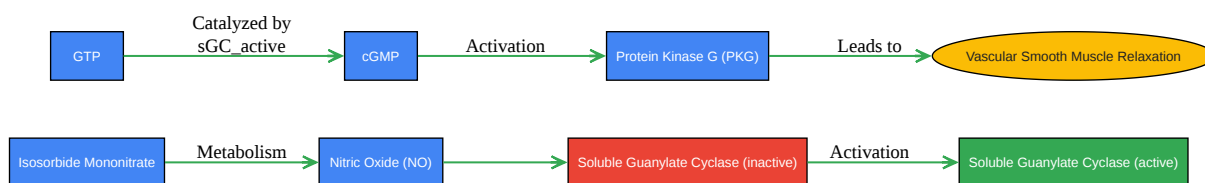
- Column: C18, 5 μ m, 4.6 x 250 mm
- Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

This method can be employed if **Isosorbide-2-mononitrate-13C6** exhibits sufficient UV absorbance and there are no interfering substances in the solvent.

- Solvent: The same solvent used for the solubility determination should be used as the blank.
- Wavelength of Maximum Absorbance (λ_{max}): To be determined by scanning a dilute solution of the compound.
- Quantification: A standard calibration curve of absorbance versus concentration should be prepared.

Mechanism of Action: Signaling Pathway

Isosorbide Mononitrate acts as a prodrug, releasing nitric oxide (NO), which is a potent vasodilator. The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle.



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Figure 2: Signaling pathway of Isosorbide Mononitrate.

Conclusion

This technical guide provides a summary of the available solubility data for **Isosorbide-2-mononitrate-13C6**, primarily based on its non-labeled counterpart. The provided experimental protocol offers a standardized approach for determining its solubility in various solvents, which is essential for preclinical and pharmaceutical development. The included signaling pathway diagram illustrates the mechanism of action, providing a broader context for its pharmacological activity. Researchers and drug development professionals can utilize this information to guide their experimental design and formulation strategies.

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